

N-Ethylacetanilide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N-Ethylacetanilide*

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Abstract

N-Ethylacetanilide, an N-substituted derivative of acetanilide, is a compound of interest in organic synthesis and medicinal chemistry. This document provides a detailed technical guide on its fundamental properties, including its molecular weight, physicochemical characteristics, and spectral data. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and subsequent purification, tailored for a laboratory setting. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Properties of N-Ethylacetanilide

N-Ethylacetanilide, also known as N-ethyl-N-phenylacetamide, possesses the molecular formula $C_{10}H_{13}NO$.^{[1][2][3][4][5]} Its chemical structure consists of an N-ethyl and an N-acetyl group attached to an aniline core.

Molecular Weight

The molecular weight of **N-Ethylacetanilide** has been determined through various methods, with slight variations in the reported values:

- 163.22 g/mol ^[5]

- 163.219 g/mol [1]
- 163.2163 g/mol [2][3][4]

For most practical laboratory applications, a value of 163.22 g/mol is suitable.

Physicochemical and Spectral Data

A summary of the key quantitative data for **N-Ethylacetanilide** is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
Appearance	White organic solid
Melting Point	55 °C
Boiling Point	258 °C at 760 mmHg
Density	1.035 g/cm ³
CAS Number	529-65-7
Spectroscopic Data	Available data includes NMR, FTIR, Raman, UV-Vis, and MS (GC).[6]

Synthesis and Purification of N-Ethylacetanilide

The synthesis of **N-Ethylacetanilide** can be achieved through the N-alkylation of acetanilide. The following protocol is a representative method adapted from general procedures for the synthesis of N-alkylated anilines.

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to enhance the reaction rate, offering a more efficient and rapid synthesis compared to conventional heating.

Materials:

- Acetanilide
- Ethyl iodide (or other suitable ethylating agent)
- Potassium hydroxide (or other suitable base)
- Ethanol
- Benzene (for extraction)
- 2N Hydrochloric acid
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- **Reaction Setup:** In a microwave-safe reaction vessel, combine acetanilide (1 equivalent), powdered potassium hydroxide (a suitable excess), and ethanol.
- **Addition of Ethylating Agent:** To the resulting mixture, add ethyl iodide (1.5 equivalents).
- **Microwave Irradiation:** Irradiate the mixture in a microwave oven at a suitable power level (e.g., 600 Watts) for a short duration (e.g., 120-150 seconds). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Extract the product with benzene.
- **Washing:** Wash the organic layer with 2N hydrochloric acid and then with water to remove any unreacted starting materials and salts.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.

- Solvent Removal: Remove the solvent under reduced pressure to obtain the crude **N-Ethylacetanilide**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

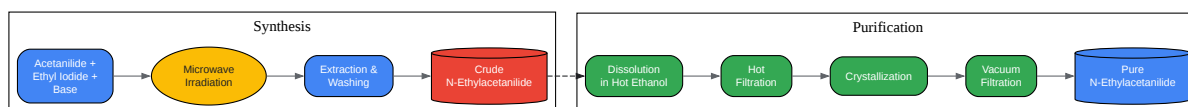
- Crude **N-Ethylacetanilide**
- Ethanol
- Deionized water
- Activated charcoal (optional)

Procedure:

- Dissolution: In an Erlenmeyer flask, dissolve the crude **N-Ethylacetanilide** in a minimum amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
- Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the hot filtrate to cool slowly to room temperature. The **N-Ethylacetanilide** will start to crystallize. For maximum yield, the flask can be subsequently placed in an ice bath.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Experimental Workflow and Signaling Pathways

To visually represent the synthesis and purification process, the following workflow diagram has been generated.



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Caption: Workflow for the synthesis and purification of **N-Ethylacetanilide**.

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